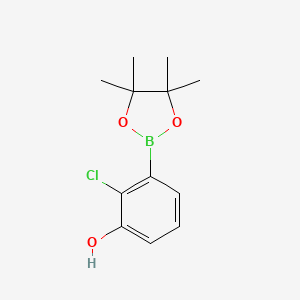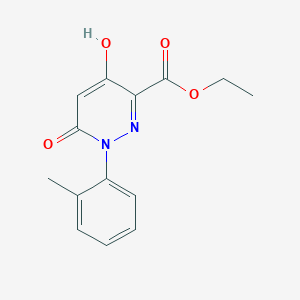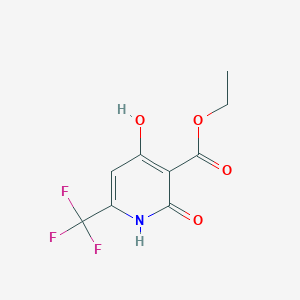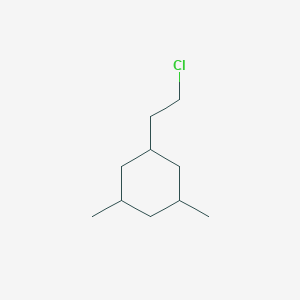
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
“2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” is used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
Synthesis Analysis
The use of “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins has been thoroughly examined .Molecular Structure Analysis
The empirical formula of “2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” is C6H12ClO2P . The molecular weight is 182.59 .Chemical Reactions Analysis
“2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The boiling point of “2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” is 81.5-82 °C/13 mmHg . The density is 1.149 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized through various methods such as FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This process provides insights into their molecular structures and vibrational properties (Wu et al., 2021).
Crystal Structure and DFT Studies
The crystal structure and molecular structures of derivatives of this compound have been determined and compared using density functional theory (DFT) and single crystal X-ray diffraction. These studies reveal the physicochemical properties and molecular electrostatic potential of the compounds (Huang et al., 2021).
Analytical Applications
- Quantitative Analysis of Lignins: 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been used as a reagent in the quantitative NMR analysis of hydroxyl groups in lignins, providing a method for determining the phenolic moieties in these complex polymers (Granata & Argyropoulos, 1995).
Medical and Biological Research
In Vivo Monitoring in PD Mouse Brain
Derivatives of this compound have been employed in designing sensors for the selective quantification of hydrogen peroxide in the brain, a significant aspect in the study of Parkinson's disease (Luo et al., 2022).
Pro-chelator for Iron-promoted Hydroxyl Radical Formation
A pro-chelating agent based on this compound has been synthesized to prevent oxidative damage by sequestering iron in the presence of hydrogen peroxide (Charkoudian et al., 2006).
Environmental and Safety Applications
Detection of Peroxide-Based Explosives
The compound's derivatives have been used in developing sensors for detecting hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives (Fu et al., 2016).
Tracing Chlorinated Compounds
It has been used to trace chlorinated compounds during the electro-oxidation of persistent organic pollutants, an important aspect in environmental remediation and safety (Solá-Gutiérrez et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target alcohols and heteroatomic nucleophiles .
Mode of Action
The compound 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol interacts with its targets through a process known as phosphitylation . This interaction results in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
Similar compounds have been known to be involved in the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Pharmacokinetics
Similar compounds have been known to have a boiling point of 815-82 °C/13 mmHg and a density of 1149 g/mL at 25 °C .
Result of Action
Similar compounds have been known to result in the formation of useful glycosyl donors and ligands .
Action Environment
Similar compounds have been known to be hazardous materials, which set free flammable gases upon contact with water .
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONOXUXQGHBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724914 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
CAS RN |
1151564-17-8 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)









![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)